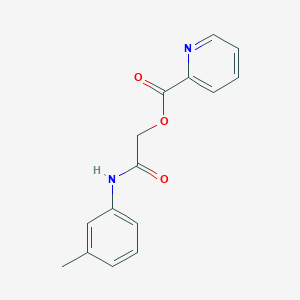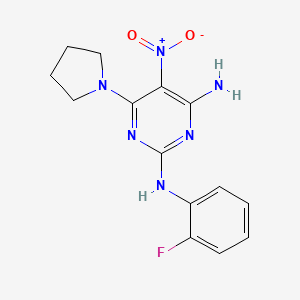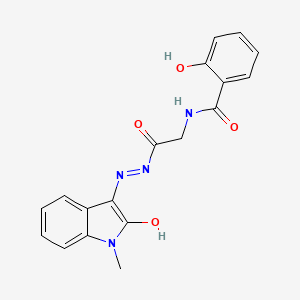![molecular formula C22H24N2O2 B14159991 N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide CAS No. 847243-62-3](/img/structure/B14159991.png)
N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a quinoline moiety and a substituted phenyl group. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide typically involves multi-step organic reactionsThe final step often involves the formation of the amide bond under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical to achieving the desired product specifications.
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives of the quinoline moiety.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho to the methyl groups, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or binding to DNA, thereby interfering with cellular processes. The quinoline moiety is known to intercalate with DNA, which can disrupt replication and transcription, leading to cell death in cancer cells .
類似化合物との比較
Similar Compounds
N-(2,4-dimethylphenyl)formamide: A simpler analog with a formamide group instead of the quinoline moiety.
N-(2,4-dimethylphenyl)-2-methylpropanamide: Lacks the quinoline moiety, making it less complex.
Quinoline derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide stands out due to its unique combination of a substituted phenyl group and a quinoline moiety. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
847243-62-3 |
|---|---|
分子式 |
C22H24N2O2 |
分子量 |
348.4 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-10-9-15(3)11-16(20)4)13-17-12-21(25)23-19-8-6-5-7-18(17)19/h5-12,14H,13H2,1-4H3,(H,23,25) |
InChIキー |
UQQIAGUAPYYAPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N(CC2=CC(=O)NC3=CC=CC=C32)C(=O)C(C)C)C |
溶解性 |
17.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14159908.png)
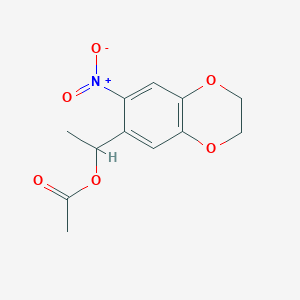
![2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol](/img/structure/B14159919.png)
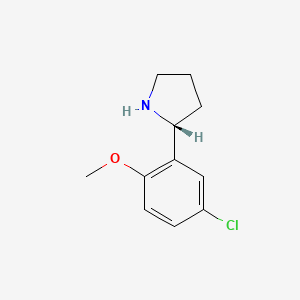
![N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14159935.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)

![methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate](/img/structure/B14159960.png)
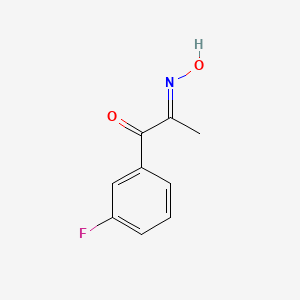
![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)

